N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline
Overview
Description
N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline is a chemical compound with the molecular formula C18H23NO2 and a molecular weight of 285.38 g/mol . This compound is primarily used in proteomics research and is known for its specific structural properties that make it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline typically involves the reaction of 4-ethylphenol with 1-bromo-2-propanol to form 2-(4-ethylphenoxy)propanol. This intermediate is then reacted with 4-methoxyaniline under specific conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The pathways involved include modulation of enzyme activity and protein-protein interactions, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Methylphenoxy)propyl]-4-methoxyaniline
- N-[2-(4-Isopropylphenoxy)propyl]-4-methoxyaniline
- N-[2-(4-Butylphenoxy)propyl]-4-methoxyaniline
Uniqueness
N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline is unique due to the presence of the ethyl group on the phenoxy ring, which imparts specific steric and electronic properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to its similar compounds .
Properties
IUPAC Name |
N-[2-(4-ethylphenoxy)propyl]-4-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-4-15-5-9-18(10-6-15)21-14(2)13-19-16-7-11-17(20-3)12-8-16/h5-12,14,19H,4,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZZZGGLIXZYBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)CNC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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